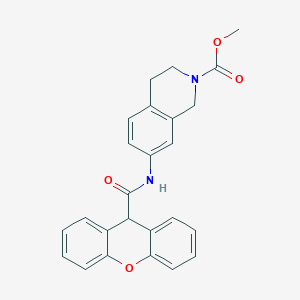

methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Xanthene derivatives, such as 9H-xanthene-9-carboxamide, are a class of organic compounds that have been used in various fields due to their unique properties . They are often used in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Synthesis Analysis

While the specific synthesis process for “methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is not available, xanthene derivatives are typically synthesized through a variety of methods, including condensation reactions .Molecular Structure Analysis

The molecular structure of xanthene derivatives generally consists of a three-ring system with oxygen incorporated into one of the rings . The specific structure of “this compound” would likely follow this pattern, with additional functional groups attached.Chemical Reactions Analysis

Xanthene derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The specific reactions that “this compound” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis

The physical and chemical properties of xanthene derivatives can vary widely depending on their specific structure. For example, 9H-xanthene has a boiling point of 584.2 K and a fusion point of 373.7 K .科学的研究の応用

Synthesis and Biological Activity

Methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, due to its structural complexity, has potential applications in the synthesis of compounds with significant biological activities. For instance, compounds synthesized from similar structures have been studied for their cytotoxic activities. A study by Bu et al. (2001) involved the preparation of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines, demonstrating significant cytotoxicity against in vivo subcutaneous colon 38 tumors in mice, suggesting potential in cancer research (Bu et al., 2001).

Chemical Synthesis Techniques

The compound's framework is conducive to various synthetic modifications, enabling the generation of novel derivatives with diverse biological activities. Aghekyan et al. (2009) utilized a structurally related compound in the synthesis of novel derivatives, showcasing the versatility of this chemical scaffold in medicinal chemistry (Aghekyan et al., 2009). Additionally, the synthesis and structural elucidation of similar compounds provide insights into the relationship between molecular structure and biological activity, further emphasizing the importance of such compounds in drug discovery and development (Rudenko et al., 2013).

Pharmacological Investigations

Compounds bearing the isoquinoline moiety, akin to this compound, have been subjects of pharmacological investigations. For example, the study of mammalian alkaloids derived from similar structures highlights their potential in exploring biological pathways and developing therapeutic agents (Brossi, 1991).

Antidepressant Activity

The structure's potential utility in creating compounds with antidepressant activity has been explored. Griffith et al. (1984) synthesized and evaluated the antidepressant activity of isoquinoline derivatives, indicating the therapeutic potential of compounds synthesized from similar chemical scaffolds (Griffith et al., 1984).

作用機序

The mechanism of action of xanthene derivatives can vary widely depending on their specific structure and the context in which they are used. For example, some xanthene derivatives are used as inhibitors or agonists in biological systems.

Safety and Hazards

特性

IUPAC Name |

methyl 7-(9H-xanthene-9-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4/c1-30-25(29)27-13-12-16-10-11-18(14-17(16)15-27)26-24(28)23-19-6-2-4-8-21(19)31-22-9-5-3-7-20(22)23/h2-11,14,23H,12-13,15H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDHCRHNQOXJJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-tert-butylphenyl)sulfonyl]-6-fluoro-2H-chromen-2-one](/img/structure/B2953477.png)

![3-[[1-(2-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2953479.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953482.png)

![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide](/img/structure/B2953483.png)

![N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2953485.png)

![N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2953486.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2953490.png)

![5-chloro-6-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2953494.png)